4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methylphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-3-26-14-10-8-13(9-11-14)18-21-19(27-23-18)16-17(20)25(24-22-16)15-7-5-4-6-12(15)2/h4-11H,3,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMGUZBPXCBBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an ethoxy-substituted benzoic acid derivative under dehydrating conditions.
Formation of the triazole ring: The oxadiazole intermediate is then subjected to a cyclization reaction with an azide derivative of 2-methylphenylamine.
Final coupling: The resulting triazole-oxadiazole intermediate is then coupled with an amine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or photoactive materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Triazole and Oxadiazole Substituents
The following compounds share the 1,2,3-triazole-1,2,4-oxadiazole backbone but differ in substituents, leading to distinct physicochemical and biological profiles:
†Calculated using analogous compounds; ‡Estimated via fragment-based methods.
Key Observations:
- Electron-Withdrawing vs. Donating Groups : The trifluoromethyl group in the compound from increases hydrophobicity (logP = 4.12) compared to the ethoxy group (logP = 3.45–3.78).
- Heteroaromatic Modifications : Replacement of phenyl with pyridinyl in reduces logP (2.91), suggesting improved solubility for CNS-targeting applications.
Biological Activity
The compound 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine is a member of the oxadiazole and triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes an oxadiazole moiety and a triazole ring. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Key Enzymes : The oxadiazole derivatives can inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial in cancer cell proliferation and survival .
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death. This is often mediated through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .
- Case Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer). For instance, a related study reported moderate cytotoxicity with IC50 values ranging from 12.5 to 50 µg/mL depending on the specific derivative tested .
Antimicrobial and Anti-inflammatory Properties
Beyond anticancer activity, compounds in this class have also shown antimicrobial and anti-inflammatory effects:
- Antimicrobial Activity : Some derivatives demonstrate effectiveness against bacterial strains, indicating potential for development as antimicrobial agents .
- Anti-inflammatory Effects : The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Summary of Biological Activities
The following table summarizes key findings from various studies regarding the biological activities of similar compounds:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of precursors (e.g., azides and alkynes via Huisgen cycloaddition) or functionalization of oxadiazole and triazole cores. Optimization can be achieved using Design of Experiments (DOE) to evaluate variables like temperature (80–120°C), solvent polarity (e.g., ethanol, DMF), and catalyst loading. For example, substituent-specific reactions (e.g., introducing the ethoxyphenyl group) may require anhydrous conditions and inert atmospheres . DOE minimizes trial-and-error approaches by identifying critical parameters (e.g., reaction time, stoichiometry) through factorial designs .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm regiochemistry of the triazole and oxadiazole rings, FT-IR for functional group identification (e.g., C=N stretching at ~1600 cm⁻¹), and HRMS for molecular weight validation. X-ray crystallography resolves ambiguities in stereochemistry or tautomeric forms, as seen in analogous triazole-oxadiazole hybrids . For purity assessment, combine HPLC with UV-Vis detection (λ ~254 nm) and elemental analysis .
Q. How does the ethoxyphenyl substituent influence the compound’s stability under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–13) at 40–60°C for 4–8 weeks. Monitor degradation via HPLC and LC-MS. The ethoxy group enhances hydrolytic stability compared to electron-withdrawing substituents (e.g., fluorine or chlorine), but oxidative degradation of the oxadiazole ring may occur under acidic conditions. Use radical scavengers (e.g., BHT) to mitigate oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?
- Methodological Answer : Synthesize derivatives with modified substituents (e.g., replacing ethoxy with methoxy, halogen, or alkyl groups). Test bioactivity in orthogonal assays (e.g., antimicrobial MIC assays, kinase inhibition screens). For example, fluorophenyl analogs show enhanced lipophilicity and target binding in membrane-bound enzymes, while bulkier groups (e.g., methylphenyl) may sterically hinder interactions . Use QSAR models to correlate logP, polar surface area, and IC50 values .
Q. What computational strategies are recommended for predicting binding modes with biological targets?
- Methodological Answer : Perform docking simulations (AutoDock Vina, Schrödinger) using crystal structures of homologous targets (e.g., bacterial dihydrofolate reductase or human kinases). Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. For example, the oxadiazole ring may act as a hydrogen-bond acceptor, while the triazole engages in π-π stacking with aromatic residues . Pair computational results with SPR (surface plasmon resonance) to measure binding kinetics .
Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?
- Methodological Answer : Discrepancies often arise from poor cellular permeability or efflux pump activity. Measure logD (octanol-water distribution coefficient) to assess membrane penetration. Use Caco-2 monolayer assays to evaluate permeability and P-glycoprotein inhibition assays (e.g., verapamil as a control). If solubility is limiting, formulate the compound with cyclodextrins or lipid nanoparticles .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Methodological Answer : Transition from batch to flow chemistry for exothermic reactions (e.g., cycloadditions). Optimize catalyst recycling (e.g., immobilized Cu(I) for click chemistry) and employ continuous crystallization techniques. Monitor intermediates via in-line PAT (process analytical technology) tools like Raman spectroscopy. For purification, use preparative HPLC with gradient elution (ACN/water + 0.1% TFA) .
Q. How can in vivo pharmacokinetic (PK) studies be designed to assess bioavailability and metabolism?
- Methodological Answer : Conduct radiolabeled studies (14C or 3H) in rodent models to track absorption/distribution. Use LC-MS/MS for metabolite identification in plasma and tissues. The ethoxyphenyl group may undergo CYP450-mediated demethylation, so include liver microsome stability assays. For bioavailability enhancement, consider prodrug strategies (e.g., esterification of the amine group) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s mechanism of action across studies?
- Methodological Answer : Perform target deconvolution using chemoproteomics (e.g., affinity chromatography with biotinylated probes) or CRISPR-Cas9 knockout screens. Validate hits with SPR or ITC (isothermal titration calorimetry). For example, reported antimicrobial activity may stem from off-target effects on bacterial membranes rather than enzyme inhibition. Use orthogonal assays (e.g., membrane depolarization assays with DiSC3(5)) to confirm .
Key Considerations for Experimental Design
- Synthetic Reproducibility : Document reaction atmosphere (N2/Ar), moisture control, and catalyst batch variability.
- Bioassay Validation : Include positive/negative controls and replicate experiments (n ≥ 3).
- Data Transparency : Share raw spectral data (NMR, MS) in supplementary materials for peer review.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
